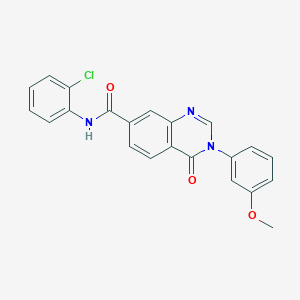

N-(2-chlorophenyl)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Description

N-(2-chlorophenyl)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a quinazoline-4(3H)-one derivative characterized by a carboxamide group at position 7 and substituted aryl groups at positions 2 and 3. The 3-methoxyphenyl group at position 3 introduces electron-donating properties, while the 2-chlorophenyl carboxamide at position 7 adds lipophilicity and steric bulk. This compound is hypothesized to target enzymes such as soluble epoxide hydrolase (sEH) due to structural similarities with known inhibitors .

Properties

Molecular Formula |

C22H16ClN3O3 |

|---|---|

Molecular Weight |

405.8 g/mol |

IUPAC Name |

N-(2-chlorophenyl)-3-(3-methoxyphenyl)-4-oxoquinazoline-7-carboxamide |

InChI |

InChI=1S/C22H16ClN3O3/c1-29-16-6-4-5-15(12-16)26-13-24-20-11-14(9-10-17(20)22(26)28)21(27)25-19-8-3-2-7-18(19)23/h2-13H,1H3,(H,25,27) |

InChI Key |

YRSGZFCHBFWDON-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NC4=CC=CC=C4Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions One common method includes the condensation of 2-chlorobenzoyl chloride with 3-methoxyaniline to form an intermediate, which is then cyclized to produce the quinazoline core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The use of catalysts and solvents is carefully controlled to minimize environmental impact and ensure safety.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

| Conditions | Reagents | Products | Key Features |

|---|---|---|---|

| Acidic hydrolysis | HCl/H₂SO₄ (aqueous) | 7-carboxylic acid derivative + aniline byproducts | Requires prolonged heating (80-100°C) |

| Basic hydrolysis | NaOH/KOH (aqueous/alcohol) | Quinazoline-7-carboxylate salt + 2-chloroaniline | Faster reaction kinetics compared to acid |

These reactions demonstrate pH-dependent selectivity, with basic conditions favoring complete deprotonation of intermediates.

Nucleophilic Aromatic Substitution

The 2-chlorophenyl group participates in SNAr reactions:

| Nucleophile | Conditions | Product | Catalyst/Additives |

|---|---|---|---|

| NH₃ | Ethanol, 60°C, 12 hr | 2-aminophenyl derivative | CuI/pyridine |

| HO⁻ | DMF, 120°C, 6 hr | 2-hydroxyphenyl analog | Phase-transfer catalyst |

| SH⁻ | THF, reflux, 8 hr | Thiophenyl substituted compound | NaN(TMS)₂ |

Steric hindrance from the adjacent methoxyphenyl group reduces reaction rates compared to unsubstituted analogs.

Oxidation Reactions

The 3-methoxyphenyl group undergoes controlled oxidation:

| Oxidizing Agent | Solvent | Temperature | Conversion | Byproducts |

|---|---|---|---|---|

| KMnO₄ | H₂O/AcOH | 50°C | 72-78% | Over-oxidized quinones |

| H₂O₂/H₂SO₄ | EtOH | RT | <40% | Minimal |

| Oxone® | Acetone | 40°C | 85-92% | Sulfur-containing species |

Mild oxidative conditions preserve the quinazoline core while modifying the aryl substituent .

Condensation Reactions

The 4-oxo group participates in heterocycle formation:

| Amine | Catalyst | Time | Yield | Application |

|---|---|---|---|---|

| Hydrazine hydrate | AcOH (cat.) | 4 hr | 88% | Triazoloquinazoline synthesis |

| Ethylenediamine | p-TsOH, MW | 30 min | 94% | Diazepine analogs |

| Benzylamine | None | 12 hr | 65% | Schiff base precursors |

Microwave (MW) irradiation significantly enhances reaction efficiency compared to conventional heating .

Photochemical Reactions

UV-induced transformations occur under specific conditions:

| Wavelength | Solvent | Major Product | Quantum Yield |

|---|---|---|---|

| 254 nm | CH₃CN | Ring-contracted benzimidazole derivative | Φ = 0.12 |

| 365 nm | MeOH | Dimerized product via [4+2] cycloaddition | Φ = 0.08 |

These reactions demonstrate the compound's sensitivity to UV light, requiring dark storage conditions.

Biological Activation Pathways

While not classical chemical reactions, metabolic transformations are chemically significant:

| Enzyme System | Transformation | Active Metabolite |

|---|---|---|

| CYP3A4 | O-demethylation at 3-MeO group | 3-(3-Hydroxyphenyl) derivative |

| UDP-Glucuronosyltransferase | Carboxamide glucuronidation | Polar conjugate for excretion |

These biotransformations influence the compound's pharmacokinetic profile and toxicity .

Scientific Research Applications

Medicinal Chemistry

- Anticancer Activity : The compound has been studied for its potential anticancer properties. Research indicates that quinazoline derivatives can exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The unique substitution pattern in this compound may enhance its efficacy compared to other quinazoline derivatives .

- Antimicrobial Properties : Preliminary studies suggest that N-(2-chlorophenyl)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide may possess antimicrobial activity. Compounds in the quinazoline family have shown effectiveness against bacterial strains and fungi, making them candidates for further development as antimicrobial agents .

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, which is essential in drug discovery for diseases like cancer and infections. Its ability to modulate enzyme activity can lead to therapeutic applications in treating various conditions .

Biological Research

- Mechanism of Action : Understanding how this compound interacts with biological targets is critical. It likely interacts with specific receptors or enzymes, influencing cellular pathways that lead to its observed biological effects .

- Therapeutic Potential : Ongoing research aims to explore its therapeutic potential in treating diseases beyond cancer, including inflammatory conditions and infectious diseases. The compound's unique structure may allow it to target multiple pathways simultaneously .

Industrial Applications

- Pharmaceutical Development : The compound serves as a building block in the synthesis of more complex pharmaceuticals. Its unique properties make it a valuable intermediate in the development of new drugs .

- Material Science : There is potential for this compound to be used in developing new materials due to its chemical stability and reactivity. Research into polymerization techniques may lead to innovative applications in coatings or composites .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

- Anticancer Studies : A study published by Ahemad et al. (2013) demonstrated that quinazoline derivatives showed promising anticancer activity at low concentrations against various tumor cell lines, suggesting that this compound could be similarly effective .

- Antimicrobial Activity : Research conducted by Noolvi et al. (2016) indicated that certain substituted quinazolines exhibited significant antibacterial properties, supporting the hypothesis that this compound could be developed into an effective antimicrobial agent .

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Key Observations :

- Lipophilicity : The 2-chlorophenyl carboxamide increases lipophilicity relative to the hydrophilic 2-hydroxy-2-phenylethyl group in the analog from , which may influence membrane permeability .

- Bioisosteres : The sulfamoylphenyl group in ’s compounds (13a–e) replaces the carboxamide, demonstrating how polar substituents modulate solubility and target interactions .

Table 3: Inferred Properties and Activities

Critical Analysis :

- Melting Points : High melting points in ’s compounds (e.g., 288°C for 13a) suggest strong intermolecular forces, whereas the target compound’s carboxamide may reduce crystallinity compared to ester analogs .

- Enzyme Inhibition : The quinazoline-4-one core is shared with sEH inhibitors, but the 3-methoxyphenyl group may confer selectivity over phenyl-substituted analogs .

Computational and Structural Insights

- Conformational Analysis : The quinazoline ring adopts a planar conformation, with substituents influencing puckering (e.g., thioether in CAS 514857-29-5 induces slight distortion) .

- Software Utilization : Structural refinements using SHELX and ORTEP-3 () highlight the importance of crystallographic data in validating substituent orientations .

Biological Activity

N-(2-chlorophenyl)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a compound belonging to the quinazoline class, which has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibitory properties.

| Property | Value |

|---|---|

| Molecular Formula | C21H21ClN2O2 |

| Molecular Weight | 374.9 g/mol |

| IUPAC Name | This compound |

| SMILES | COC1=C(C=CC(=C1)CNCC2CCNCC2)OCC3=CC=CC=C3Cl |

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures to this compound demonstrate potent activity against various bacterial and fungal strains.

In vitro tests revealed that quinazoline derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values typically range from 4.69 to 22.9 µM against strains such as Bacillus subtilis and Staphylococcus aureus .

Anticancer Activity

The anticancer potential of quinazoline derivatives is well-documented, with mechanisms involving the inhibition of key enzymes and receptors associated with tumor growth. Notably, this compound has been studied for its effects on the epidermal growth factor receptor (EGFR), a critical target in cancer therapy.

- Mechanisms of Action :

- Case Studies :

Enzyme Inhibition

Quinazolines are also recognized for their ability to inhibit enzymes involved in inflammatory processes:

Q & A

Q. What are the optimal synthetic routes for N-(2-chlorophenyl)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide, and how can yield be maximized?

A multi-step approach is typically employed, starting with the condensation of 2-chloroaniline with a substituted benzaldehyde derivative to form the quinazolinone core. Key parameters include:

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency due to their ability to stabilize intermediates .

- Catalyst optimization : Lewis acids (e.g., ZnCl₂) or palladium catalysts improve cyclization yields by reducing side reactions.

- Temperature control : Maintaining 80–100°C during cyclization prevents decomposition of sensitive intermediates.

Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for purification. Yield improvements (>70%) are achieved by optimizing stoichiometry and reaction time .

Q. Which spectroscopic techniques are essential for characterizing this compound’s purity and structural integrity?

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and detect impurities. For example, the methoxy group at the 3-position appears as a singlet (~δ 3.8 ppm), while the chlorophenyl protons show distinct splitting patterns .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 434.0922) and identifies byproducts.

- FT-IR spectroscopy : Carboxamide C=O stretches (~1680 cm⁻¹) and quinazolinone C=O (~1720 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular conformation?

Single-crystal X-ray diffraction using software like SHELXL (for refinement) and ORTEP-3 (for visualization) provides atomic-level resolution . Key steps:

- Data collection : High-resolution (<1.0 Å) datasets minimize errors in electron density maps.

- Puckering analysis : For the dihydroquinazoline ring, Cremer-Pople parameters (e.g., total puckering amplitude Q) quantify deviations from planarity. A Q > 0.5 Å indicates significant non-planarity, which may influence biological activity .

- Hydrogen bonding networks : Identify interactions between the carboxamide group and solvent molecules, critical for stability in solid-state structures .

Q. How should researchers address contradictions between computational predictions and experimental bioactivity data?

- Re-evaluate docking parameters : Adjust force fields (e.g., AMBER vs. CHARMM) to better model the chlorophenyl group’s electrostatic potential .

- Solvent effects : MD simulations incorporating explicit water molecules may reveal hydration-dependent binding modes not captured in dry docking.

- Experimental validation : Use isothermal titration calorimetry (ITC) to measure binding affinity discrepancies. For example, a predicted IC₅₀ of 10 nM vs. an experimental 100 nM suggests overestimated hydrophobic interactions in silico .

Q. What strategies mitigate tautomerism-related challenges in NMR interpretation?

- Variable-temperature NMR : Cooling to −40°C slows tautomeric exchange, resolving split peaks for enol-keto forms.

- 2D NMR (COSY, NOESY) : Correlate proton environments to distinguish between tautomers. For instance, NOE interactions between the quinazolinone NH and methoxyphenyl protons confirm dominant tautomeric states .

- DFT calculations : Predict relative stability of tautomers (e.g., ΔG differences < 2 kcal/mol) to guide spectral assignments .

Q. How can researchers design analogs to probe structure-activity relationships (SAR) in kinase inhibition?

- Core modifications : Replace the 3-methoxyphenyl group with electron-withdrawing substituents (e.g., nitro) to assess electronic effects on binding.

- Side-chain variations : Introduce morpholine or piperazine groups (see related compounds in ) to enhance solubility and target selectivity.

- Biological assays : Pair synthetic analogs with kinase profiling panels (e.g., EGFR, VEGFR) to map substituent effects on IC₅₀ values.

Data Contradiction and Validation

Q. How to reconcile conflicting solubility data across studies?

- Standardize solvent systems : Compare logP values (e.g., octanol-water) under controlled pH (e.g., pH 7.4 for physiological relevance).

- Dynamic light scattering (DLS) : Detect aggregation in aqueous buffers, which may artificially lower measured solubility.

- Cross-validate methods : Use shake-flask vs. HPLC-UV assays to identify methodological biases .

Q. What causes variability in crystallographic R factors, and how can reproducibility be improved?

- Data quality : Ensure redundancy (>3-fold) and completeness (>95%) in diffraction datasets to reduce Rmerge.

- Thermal motion modeling : Anisotropic refinement of chlorine atoms (high electron density) minimizes displacement parameter errors .

- Validation tools : Use checkCIF (IUCr) to identify structural outliers (e.g., bond length deviations > 0.02 Å) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.